molecular formula C30H28N2O6 B15154668 propyl 2-(morpholin-4-yl)-5-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate

propyl 2-(morpholin-4-yl)-5-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B15154668
M. Wt: 512.6 g/mol
InChI Key: FRYQLXKYYGGKER-UHFFFAOYSA-N
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Description

PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE is a complex organic compound characterized by the presence of a morpholine ring, a benzamido group, and an oxochromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 2-oxochromene-3-carboxylic acid with 4-aminobenzoyl chloride to form the benzamido intermediate. This intermediate is then reacted with propyl 2-(morpholin-4-yl)benzoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the benzamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)acetic acid hydrochloride: A compound with a similar morpholine ring structure.

    4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid: Shares the oxochromenyl moiety.

Uniqueness

PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H28N2O6

Molecular Weight

512.6 g/mol

IUPAC Name

propyl 2-morpholin-4-yl-5-[[4-(2-oxochromen-3-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C30H28N2O6/c1-2-15-37-29(34)25-19-23(11-12-26(25)32-13-16-36-17-14-32)31-28(33)21-9-7-20(8-10-21)24-18-22-5-3-4-6-27(22)38-30(24)35/h3-12,18-19H,2,13-17H2,1H3,(H,31,33)

InChI Key

FRYQLXKYYGGKER-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)N5CCOCC5

Origin of Product

United States

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